molecular formula C11H13IN2O2S B13142452 Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate

Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate

Cat. No.: B13142452
M. Wt: 364.20 g/mol
InChI Key: YLZZXYSWEONIGC-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate is a heterocyclic compound that features a thieno[3,2-c]pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate typically involves the following steps:

    Formation of the Thieno[3,2-c]pyrazole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thienyl hydrazine derivative.

    Esterification: The carboxylate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The thieno[3,2-c]pyrazole core can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.

    Oxidation Products: Oxidized forms of the thieno[3,2-c]pyrazole core.

    Hydrolysis Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used to study the interactions of thieno[3,2-c]pyrazole derivatives with biological systems, including their binding affinities and mechanisms of action.

    Material Science: The compound may be explored for its electronic properties and potential use in organic electronics or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions with the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-iodo-6-methyl-1H-thieno[3,2-c]pyrazole-1-carboxylate
  • Tert-butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
  • Tert-butyl 3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyrazole-1-carboxylate

Uniqueness

Tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate is unique due to its specific substitution pattern and the presence of the thieno[3,2-c]pyrazole core. This structure imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of novel compounds with potential biological activity.

Properties

Molecular Formula

C11H13IN2O2S

Molecular Weight

364.20 g/mol

IUPAC Name

tert-butyl 3-iodo-6-methylthieno[3,2-c]pyrazole-1-carboxylate

InChI

InChI=1S/C11H13IN2O2S/c1-6-5-17-8-7(6)14(13-9(8)12)10(15)16-11(2,3)4/h5H,1-4H3

InChI Key

YLZZXYSWEONIGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N(N=C2I)C(=O)OC(C)(C)C

Origin of Product

United States

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